Biocatalytic Epoxidation: Enantioselectivity Comparison for (2S)-2-(4-Methoxyphenyl)oxirane
In a study using a styrene monooxygenase (SMO) system, the biocatalytic epoxidation of various substituted styrenes was evaluated. The target compound's precursor, 1-ethenyl-4-methoxybenzene (4-methoxystyrene), was converted to the corresponding (2S)-2-(4-methoxyphenyl)oxirane with a 70% yield and 96% enantiomeric excess (ee). This compares to the epoxidation of 1-ethenyl-4-methylbenzene (4-methylstyrene), which yielded 72% yield and 99% ee, and unsubstituted styrene, for which no comparable data was provided but is known to be a substrate [1]. The data demonstrates that the methoxy substituent enables a high level of enantioselectivity, albeit slightly lower than a methyl group, providing a specific performance benchmark for researchers seeking this particular chiral epoxide building block.
| Evidence Dimension | Enantioselective Synthesis Efficiency |
|---|---|
| Target Compound Data | 70% yield, 96% enantiomeric excess (ee) for (2S)-2-(4-methoxyphenyl)oxirane |
| Comparator Or Baseline | 72% yield, 99% ee for (2S)-2-(4-methylphenyl)oxirane from 1-ethenyl-4-methylbenzene |
| Quantified Difference | Yield: 2% lower; Enantiomeric excess: 3% lower |
| Conditions | Biocatalytic epoxidation using styrene monooxygenase (SMO) system from Pseudomonas sp. with FADH2 and O2 |
Why This Matters
This quantitative data provides a benchmark for enantiomeric purity and yield when selecting 2-(4-methoxyphenyl)oxirane for chiral pool synthesis, allowing direct comparison to the 4-methyl analog for cost/benefit analysis in terms of stereochemical outcome.
- [1] BRENDA Enzyme Database. (n.d.). Information on EC 1.14.14.11 - styrene monooxygenase, entry for 1-ethenyl-4-methoxybenzene. Retrieved from https://www.brenda-enzymes.org/ View Source
